molecular formula C7H9ClF2O2 B6151801 4,4-difluorocyclohexyl carbonochloridate CAS No. 1447941-07-2

4,4-difluorocyclohexyl carbonochloridate

Cat. No.: B6151801
CAS No.: 1447941-07-2
M. Wt: 198.59 g/mol
InChI Key: XCJZNTLWLONCKI-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexyl carbonochloridate (CAS 1447941-07-2) is a versatile chemical reagent widely used in medicinal chemistry and drug discovery as a key synthetic intermediate. Its primary application is in the preparation of more complex molecules, particularly through the formation of carbamate linkages, by reacting with various amine functional groups . This compound is valued for incorporating the 4,4-difluorocyclohexyl moiety, a scaffold frequently employed to fine-tune the physicochemical properties of potential drug candidates, such as their metabolic stability, lipophilicity, and conformation . Research demonstrates its utility in the synthesis of novel heterocyclic compounds that are being investigated as potent modulators of IL-17 activity for the treatment of inflammatory and autoimmune disorders . Furthermore, the 4,4-difluorocyclohexyl structure is a recognized pharmacophore in the development of inhibitors for targets like P-glycoprotein (P-gp) to address multidrug resistance in cancer therapy and has been featured in the structure-based design of sophisticated chemical probes such as bivalent ligands targeting GPCR heterodimers . Presented as a yellow to pale yellow oil , this reagent requires storage in an inert atmosphere at 4 to 8 °C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1447941-07-2

Molecular Formula

C7H9ClF2O2

Molecular Weight

198.59 g/mol

IUPAC Name

(4,4-difluorocyclohexyl) carbonochloridate

InChI

InChI=1S/C7H9ClF2O2/c8-6(11)12-5-1-3-7(9,10)4-2-5/h5H,1-4H2

InChI Key

XCJZNTLWLONCKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC(=O)Cl)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,4 Difluorocyclohexyl Carbonochloridate

Established Synthetic Routes and Mechanistic Considerations

The conversion of an alcohol to a carbonochloridate (B8618190) is a fundamental transformation in organic synthesis. For 4,4-difluorocyclohexyl carbonochloridate, this involves the reaction of 4,4-difluorocyclohexanol (B1296533) with a phosgene (B1210022) equivalent.

Synthesis via Phosgenation or Phosgene Equivalents

The traditional method for preparing chloroformates involves the use of phosgene (COCl₂), a highly toxic gas. youtube.com Due to its hazardous nature, safer, solid, or liquid phosgene equivalents like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now commonly employed in laboratory settings. youtube.comnih.govwikipedia.orgresearchgate.net These reagents are easier to handle and can be converted to phosgene in situ or react directly with the alcohol. youtube.comwikipedia.org

The reaction of an alcohol with triphosgene is typically carried out in an inert solvent, such as dichloromethane, at low temperatures (e.g., 0 °C) in the presence of a base like pyridine (B92270). nih.govresearchgate.net The base neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. google.com The general mechanism involves the nucleophilic attack of the alcohol on a carbonyl carbon of the phosgene equivalent, followed by the elimination of HCl to form the chloroformate.

A general procedure for the synthesis of chloroformates from alcohols using triphosgene involves dissolving triphosgene in a solvent like dichloromethane, cooling the solution, and then adding the alcohol, followed by the dropwise addition of a base such as pyridine. researchgate.net

Table 1: Comparison of Phosgene and Triphosgene for Chloroformate Synthesis

Feature Phosgene (COCl₂) Triphosgene (BTC)
Physical State Highly toxic gas Crystalline solid nih.gov
Handling Requires specialized equipment and extreme caution youtube.com Safer and easier to handle youtube.comresearchgate.net
Reactivity High Decomposes to phosgene upon heating or with catalysts youtube.comwikipedia.org

| Byproducts | HCl google.com | HCl |

The use of triphosgene offers improved yields in some cases compared to the traditional phosgene method. researchgate.net For instance, the synthesis of various alkyl and aryl chloroformates has been reported with high yields using triphosgene. researchgate.netgoogle.com Microwave-assisted phosgenation using triphosgene has also been explored to accelerate the reaction. rsc.org

Alternative Preparative Strategies for Carbonochloridates

While phosgenation remains a primary method, alternative strategies for synthesizing chloroformates that avoid phosgene or its direct equivalents have been developed. One such method involves the "photo-on-demand" synthesis where chloroform (B151607) itself serves as both the solvent and the reagent. organic-chemistry.org In this process, a solution of the alcohol in chloroform is irradiated with UV light in the presence of oxygen, generating the chloroformate in situ. organic-chemistry.org This method is advantageous as it avoids the handling of highly toxic phosgene and its derivatives. organic-chemistry.org

Another non-phosgene approach involves the carbonylation of an alcohol with carbon monoxide and sulfur in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by chlorination. researchgate.net This method provides a pathway to chloroformates using less hazardous starting materials. researchgate.net

Furthermore, the activation of alcohols with phenyl chloroformate, catalyzed by Lewis bases like 1-formylpyrrolidine, can be used for the formation of C-Cl bonds, offering an indirect route that highlights the reactivity of chloroformates. d-nb.info

Precursor Synthesis: Advanced Approaches to 4,4-Difluorocyclohexanol

The synthesis of the crucial precursor, 4,4-difluorocyclohexanol, is a key step. This alcohol is typically prepared from 4,4-difluorocyclohexanone (B151909). The reduction of the ketone to the corresponding alcohol can be achieved using standard reducing agents. A described synthesis of 4,4-difluorocyclohexanone involves the treatment of a precursor with aqueous HCl, followed by purification. chemicalbook.com

The synthesis of 4,4-difluorinated glycosides has been accomplished through a sequence involving ring-closing metathesis and difluoroallylation, showcasing methods to introduce the gem-difluoro moiety. nih.gov

Regioselectivity and Stereochemical Control in Fluorination of Cyclohexyl Substrates

The introduction of fluorine atoms into a cyclohexyl ring requires careful consideration of regioselectivity and stereochemistry. The development of modern electrophilic fluorinating agents like Selectfluor® has enabled more controlled fluorination reactions. mdpi.comrsc.org

The fluorination of substituted cyclohexanones can lead to the formation of quaternary fluorine-containing stereocenters. acs.orgnih.gov The regioselectivity of the fluorination of alkyl-substituted phenols by N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues has been studied, providing insights into the factors governing the position of fluorination. umich.edu

In the context of deoxyfluorination reactions on cyclohexane (B81311) rings with a vicinal phenyl substituent, rearrangements via phenonium ion intermediates have been observed, highlighting the potential for unexpected outcomes and the need for careful reaction design. researchgate.net The conformation of the resulting fluorinated cyclohexane is also a critical aspect, with studies indicating a preference for the C-F bond to occupy a pseudo-axial position in some cases. researchgate.net

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves maximizing the yield and purity of both the final product and its precursor.

For the chloroformate formation step, controlling the reaction conditions is crucial. In phosgenation reactions, maintaining a low temperature and carefully controlling the addition of the base can minimize side reactions. researchgate.netgoogle.com The choice of base can also influence the outcome; for example, in the synthesis of phenyl chloroformate, sodium hydroxide (B78521) was found to be a better catalyst than pyridine. researchgate.net Continuous flow reactors are also being utilized for the production of chloroformates from triphosgene, offering a safer and more efficient process. epo.org

Catalyst Development and Ligand Effects

Catalysis plays a pivotal role in modern fluorination chemistry. nih.gov The development of catalysts for C-F bond formation has significantly advanced the field. nih.govtechnologynetworks.com Both metal-catalyzed and organocatalyzed fluorination reactions have been extensively developed. acs.orgnih.gov

In the context of fluorinating cyclohexyl substrates, chiral catalysts are employed to achieve enantioselective fluorination. For instance, the asymmetric fluorination of α-branched cyclohexanones has been accomplished using a combination of chiral anion phase-transfer catalysis and enamine catalysis. acs.orgnih.gov The choice of catalyst and ligand can have a profound effect on the enantioselectivity of the reaction. For example, in the fluorination of β-ketoesters, nickel complexes with DBFOX-Ph ligands have shown extremely high levels of enantioselectivity. acs.orgnih.gov

Ligand effects are also critical in copper-catalyzed fluorination reactions. The development of specific ligands allows for control over the regioselectivity and stereoselectivity of the fluorination of allylic compounds. acs.org Computational methods are increasingly being used to understand the role of fluorine in protein-ligand interactions and to guide the design of fluorinated molecules with desired properties. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound C₇H₉ClF₂O₂
4,4-Difluorocyclohexanol C₆H₁₀F₂O
Phosgene COCl₂
Diphosgene (Trichloromethyl chloroformate) C₂Cl₄O₂
Triphosgene (Bis(trichloromethyl) carbonate) C₃Cl₆O₃
Pyridine C₅H₅N
Dichloromethane CH₂Cl₂
Hydrogen chloride HCl
Chloroform CHCl₃
Carbon monoxide CO
Sulfur S
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂
Phenyl chloroformate C₇H₅ClO₂
1-Formylpyrrolidine C₅H₉NO
4,4-Difluorocyclohexanone C₆H₈F₂O
Selectfluor® C₇H₁₄B₂Cl₂F₄N₂
Sodium hydroxide NaOH
Nickel Ni
Copper Cu

Solvent System Optimization and Reaction Condition Modulation

The conversion of an alcohol to a carbonochloridate, or chloroformate, is a well-established transformation in organic synthesis. The reaction typically involves the treatment of the alcohol with phosgene or a safer phosgene equivalent, such as diphosgene or triphosgene. google.com The choice of solvent and reaction conditions is critical for achieving high yield and purity while ensuring safety.

For the synthesis of chloroformates like the title compound, aprotic solvents are standard. Dichloromethane (CH2Cl2) or tetrahydrofuran (B95107) (THF) are commonly employed due to their inertness under the reaction conditions and their ability to dissolve the reactants. chemicalbook.com The reaction is typically performed in the presence of a base, such as pyridine or triethylamine (B128534), which acts as a scavenger for the hydrogen chloride (HCl) gas produced during the reaction. chemicalbook.com

Temperature control is paramount. The initial addition of the phosgenating agent to the alcohol solution is often carried out at low temperatures, typically around 0 °C, to moderate the exothermic reaction and prevent the formation of byproducts. chemicalbook.com After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion. chemicalbook.com The progress of the reaction can be monitored using techniques like gas chromatography (GC). google.com

Table 1: Solvent and Reagent Roles in Carbonochloridate Synthesis
ComponentFunctionCommon ExamplesKey Considerations
Alcohol PrecursorProvides the core structure and hydroxyl group.4,4-DifluorocyclohexanolPurity of the precursor is essential for a clean reaction.
Phosgenating AgentReacts with the hydroxyl group to form the carbonochloridate.Phosgene, Diphosgene, Triphosgene (BTC)Phosgene is highly toxic; substitutes are safer for laboratory use. google.com
SolventProvides a medium for the reaction.Dichloromethane (CH2Cl2), Tetrahydrofuran (THF), TolueneMust be aprotic and anhydrous to prevent hydrolysis of the reagent and product.
BaseNeutralizes the HCl byproduct.Pyridine, TriethylaminePrevents acid-catalyzed side reactions.
TemperatureControls reaction rate and selectivity.0 °C to Room TemperatureLow initial temperature is crucial for safety and minimizing byproducts. chemicalbook.com

Novel Synthetic Approaches and Green Chemistry Principles in its Preparation

Recent advances in chemical synthesis have emphasized the development of more sustainable and efficient methods, aligning with the principles of green chemistry. carlroth.com These include minimizing waste, using safer solvents, and developing catalytic rather than stoichiometric processes. carlroth.comrsc.org

Biocatalytic fluorination represents a frontier in green chemistry, utilizing enzymes to create carbon-fluorine bonds with high selectivity under mild conditions. numberanalytics.comnumberanalytics.com While the direct enzymatic synthesis of this compound has not been reported, biocatalysis offers potential pathways to its key fluorinated intermediates.

Fluorinase enzymes, for example, can catalyze the direct fluorination of organic molecules using fluoride (B91410) ions. numberanalytics.comnumberanalytics.com Furthermore, engineered biosynthetic pathways, such as those involving polyketide synthases, have been shown to incorporate fluorinated building blocks like fluoroacetate (B1212596) or fluoromalonyl-CoA to create more complex fluorinated structures. nih.gov These strategies could, in principle, be harnessed to produce the 4,4-difluorocyclohexane core from simpler, bio-based starting materials, representing a significant advancement in sustainable chemical production. nih.govresearchgate.net

Photochemical and electrochemical methods offer powerful, modern alternatives for synthesizing fluorinated compounds, often under milder conditions than traditional methods. researchgate.netnumberanalytics.com

Electrochemical Fluorination (ECF) is an established industrial process for producing highly fluorinated materials. wikipedia.org The Simons process involves the electrolysis of an organic compound in hydrogen fluoride, while other methods use molten fluoride salts. wikipedia.org More recently, selective electrochemical fluorination in aprotic solvents has been developed, which allows for more controlled, partial fluorination of molecules. researchgate.netacs.org Such techniques could be applied to a cyclohexyl precursor to generate the 4,4-difluoro-substituted ring system. From a green chemistry perspective, electrochemistry is attractive as it uses electrons, a traceless reagent, to drive the reaction. acs.org

Photochemical Synthesis , particularly visible-light photoredox catalysis, has emerged as a versatile tool for forming C-F bonds. mdpi.comfraunhofer.de This technique uses a photocatalyst that, upon absorbing light, can activate a fluorinating reagent to generate a fluorine radical or other reactive species. researchgate.netmdpi.com These reactions are prized for their mild conditions and high functional group tolerance, making them suitable for complex molecule synthesis. fraunhofer.de The development of continuous-flow microreactors for photochemical fluorinations further enhances safety and scalability. researchgate.net

Table 2: Comparison of Novel Fluorination Strategies
MethodPrincipleAdvantagesRelevance to Target Compound
BiocatalysisUses enzymes (e.g., fluorinases) to form C-F bonds. numberanalytics.comHigh selectivity, mild aqueous conditions, sustainable. numberanalytics.comPotential future route to the 4,4-difluorocyclohexane intermediate. nih.gov
ElectrochemistryUses electric current to drive fluorination. wikipedia.orgCan be scaled up, uses electrons as a "clean" reagent. acs.orgApplicable for creating the fluorinated cyclohexane core. researchgate.net
PhotochemistryUses light and a photocatalyst to activate fluorinating agents. mdpi.comfraunhofer.deVery mild reaction conditions, high functional group tolerance. researchgate.netA modern method for selective fluorination of precursors.

Scale-Up Considerations for Laboratory and Industrial Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, industrial research scale presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

The primary concern is the handling of the phosgenating agent. Phosgene is an extremely toxic gas, making its use on a large scale hazardous and highly regulated. A key scale-up strategy is to replace phosgene with safer, liquid-phase alternatives like diphosgene (trichloromethyl chloroformate) or the solid triphosgene (bis(trichloromethyl) carbonate). google.com

Another significant advancement for both safety and scalability is the use of continuous-flow reactors. google.com In a flow system, small amounts of reactants are continuously mixed and reacted, minimizing the quantity of hazardous material present at any given moment and allowing for better control over reaction temperature, which is critical for the exothermic phosgenation step. This approach has been successfully applied to the preparation of aliphatic chloroformates. google.com

Purification methods must also be adapted for larger quantities. While laboratory preparations might rely on silica (B1680970) gel chromatography, industrial-scale purification would favor more economical and scalable methods such as vacuum distillation to isolate the final product in high purity. google.com

Table 3: Scale-Up Challenges and Solutions
ChallengeLaboratory-Scale ApproachIndustrial Research-Scale Solution
Reagent HazardUse of phosgene or diphosgene in a fume hood.Replacing phosgene with solid triphosgene; use of continuous-flow reactors to minimize inventory. google.com
Thermal ControlIce bath for controlling exotherms.Jacketed reactors with automated cooling systems; superior heat exchange in flow reactors.
PurificationFlash column chromatography.Vacuum distillation. google.com
Solvent UsageStandard laboratory solvents (e.g., CH2Cl2).Selection based on cost, safety, environmental impact (E-factor), and ease of recovery. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluorocyclohexyl Carbonochloridate

Nucleophilic Acyl Substitution Pathways of the Carbonochloridate (B8618190) Moiety

The carbonochloridate functional group is a versatile precursor for the synthesis of carbamates, carbonates, and other related structures through nucleophilic acyl substitution. wikipedia.org The high reactivity, comparable to that of acid chlorides, allows for reactions with a wide range of nucleophiles under relatively mild conditions. youtube.com

The reaction of 4,4-difluorocyclohexyl carbonochloridate with primary or secondary amines is a direct and efficient method for the synthesis of the corresponding N-substituted 4,4-difluorocyclohexyl carbamates. wikipedia.org This reaction, a type of aminolysis, typically proceeds rapidly and requires a base to neutralize the hydrochloric acid byproduct. wikipedia.orgnih.gov

The general reaction is as follows: R-NH₂ (amine) + Cl-C(=O)O-C₆H₈F₂ (this compound) → R-NH-C(=O)O-C₆H₈F₂ (carbamate) + HCl

The reaction with ammonia (B1221849) would yield the parent carbamate (B1207046), while reactions with primary and secondary amines yield N-alkyl or N,N-dialkyl carbamates, respectively. If the initially formed carbamate reacts with a second equivalent of an amine, a urea (B33335) derivative can be formed, although this is generally a side reaction unless specifically desired. The choice of amine dictates the final product structure, as illustrated in the table below.

Table 1: Illustrative Carbamate Products from Reaction with Various Amines
Amine NucleophileProduct ClassGeneric Structure of Product
Ammonia (NH₃)Primary CarbamateH₂N-C(=O)O-C₆H₈F₂
Primary Amine (R-NH₂)Secondary CarbamateR-NH-C(=O)O-C₆H₈F₂
Secondary Amine (R₂NH)Tertiary CarbamateR₂N-C(=O)O-C₆H₈F₂
Aniline (C₆H₅NH₂)N-Aryl CarbamateC₆H₅-NH-C(=O)O-C₆H₈F₂

This compound reacts with alcohols (alcoholysis) and phenols to form unsymmetrical carbonate esters. wikipedia.org This reaction is a standard method for creating a carbonate linkage between two different alcohol-derived moieties. google.com Similar to the reaction with amines, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to scavenge the HCl generated during the reaction. google.com

The general reaction proceeds as follows: R-OH (alcohol/phenol) + Cl-C(=O)O-C₆H₈F₂ (this compound) → R-O-C(=O)O-C₆H₈F₂ (carbonate ester) + HCl

The versatility of this reaction allows for the synthesis of a wide range of mixed carbonate esters, where one substituent is the 4,4-difluorocyclohexyl group and the other is derived from the chosen alcohol or phenol.

Table 2: Synthesis of Carbonate Esters from Various Alcohols and Phenols
Alcohol/Phenol NucleophileProduct ClassGeneric Structure of Product
Methanol (CH₃OH)Alkyl CarbonateCH₃-O-C(=O)O-C₆H₈F₂
Ethanol (C₂H₅OH)Alkyl CarbonateC₂H₅-O-C(=O)O-C₆H₈F₂
Phenol (C₆H₅OH)Aryl CarbonateC₆H₅-O-C(=O)O-C₆H₈F₂
Benzyl Alcohol (C₆H₅CH₂OH)Benzyl CarbonateC₆H₅CH₂-O-C(=O)O-C₆H₈F₂

Chloroformates like this compound are utilized in peptide synthesis as activating agents for carboxylic acids. uni-kiel.de They are not directly incorporated into the final peptide backbone but serve to form a mixed carbonic anhydride (B1165640) intermediate. This mixed anhydride is highly reactive towards nucleophilic attack by the amino group of a second amino acid, resulting in the formation of a peptide (amide) bond. scribd.com

The two-step process is as follows:

Activation: An N-protected amino acid (or peptide) reacts with this compound in the presence of a base to form a mixed carbonic anhydride. R-COOH (N-protected amino acid) + Cl-C(=O)O-C₆H₈F₂ → R-COO-C(=O)O-C₆H₈F₂ (Mixed Anhydride) + HCl

Coupling: The mixed anhydride then reacts with the free amino group of another amino acid (or ester) to form the new peptide bond, releasing the 4,4-difluorocyclohexanol (B1296533) and carbon dioxide as byproducts. scribd.com R-COO-C(=O)O-C₆H₈F₂ + R'-NH₂ → R-CO-NH-R' (Peptide) + HO-C₆H₈F₂ + CO₂

This strategy is effective because it converts the poor leaving group of a carboxylic acid (-OH) into a much better leaving group (the carbonate moiety). luxembourg-bio.comlibretexts.org While many modern coupling reagents exist, the mixed carbonic anhydride method remains a classic and useful strategy. uni-kiel.deyoutube.com The bulky 4,4-difluorocyclohexyl group may offer steric advantages, potentially minimizing side reactions like the formation of urethanes. uni-kiel.de

Kinetics and Thermodynamics of this compound Reactions

While specific kinetic and thermodynamic data for this compound are not extensively documented, its reactivity can be inferred from studies on analogous chloroformates. The rates of its nucleophilic substitution reactions are highly dependent on factors such as the nature of the nucleophile, solvent properties, and temperature.

The choice of solvent can significantly influence the rate and mechanism of reactions involving this compound. Solvolysis studies of similar chloroformates are often analyzed using the extended Grunwald-Winstein equation, which relates the reaction rate to the solvent's ionizing power (Y) and its nucleophilicity (N). nih.gov

For a bimolecular reaction, such as the attack of an amine or alcohol on the carbonochloridate, the mechanism is typically an associative addition-elimination (A(N) + D(N)). nih.gov In this pathway, both the nucleophilicity and the ionizing power of the solvent play a role.

Polar Protic Solvents (e.g., water, ethanol): These solvents can participate directly as nucleophiles (solvolysis) and can also stabilize the charged tetrahedral intermediate and the departing chloride ion through hydrogen bonding, often accelerating the reaction.

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can solvate the cation but are less effective at solvating the leaving anion. Their primary role is often to dissolve the reactants and facilitate the reaction without direct participation. They are common choices for reactions with external nucleophiles like amines. nih.gov

Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally slower in these solvents due to their inability to stabilize the charged intermediates and transition states characteristic of nucleophilic acyl substitution.

Table 3: Predicted Influence of Solvent on Reaction Rate
Solvent TypeExampleExpected Effect on RateReasoning
Polar ProticEthanol, WaterHighStabilizes charged transition state and leaving group; can act as nucleophile.
Polar AproticAcetonitrile (B52724), DMFModerate to HighGood at dissolving reactants; facilitates SNAc pathway without competing as a nucleophile.
Nonpolar AproticToluene, HexaneLowPoor stabilization of charged intermediates and transition states.

The activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—provide insight into the transition state of a reaction. For the bimolecular nucleophilic acyl substitution reactions of this compound, a distinct set of activation parameters is expected.

The formation of the tetrahedral intermediate involves the association of two molecules (the chloroformate and the nucleophile). This leads to a more ordered system in the transition state compared to the reactants. Consequently, a negative entropy of activation (ΔS‡ < 0) is anticipated.

The enthalpy of activation (ΔH‡) reflects the energy required to reach the transition state, involving the partial breaking of the C=O π-bond and the partial formation of the new carbon-nucleophile bond. The magnitude will depend on the specific nucleophile and solvent but will be a positive value, indicating an energy barrier to the reaction.

Electrophilic Reactivity and Potential for Radical Transformations

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the chloroformate functional group. This group is structurally similar to an acyl chloride, rendering the carbonyl carbon highly susceptible to nucleophilic attack. libretexts.orgchemguide.co.ukchemistrystudent.com The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon creates a significant partial positive charge on this carbon, making it a prime target for a wide range of nucleophiles. chemistrystudent.com

Reactions are expected to proceed via a nucleophilic addition-elimination mechanism. chemistrystudent.comsavemyexams.com A nucleophile would initially attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new carbonyl compound.

Table 1: Predicted Electrophilic Reactions of this compound

NucleophilePredicted ProductGeneral Reaction
Water (Hydrolysis)4,4-Difluorocyclohexanol + CO₂ + HClROC(O)Cl + H₂O → ROH + CO₂ + HCl chemguideforcie.co.uknih.gov
Alcohols (Alcoholysis)Carbonate EsterROC(O)Cl + R'OH → ROC(O)OR' + HCl savemyexams.comwikipedia.org
Amines (Aminolysis)CarbamateROC(O)Cl + R'NH₂ → ROC(O)NHR' + HCl savemyexams.comwikipedia.org
Carboxylic AcidsMixed AnhydrideROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl wikipedia.org

These reactions are typically conducted in the presence of a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride byproduct. wikipedia.org The reactivity of chloroformates is generally high, often leading to vigorous reactions, particularly with water. chemguide.co.ukchemguideforcie.co.uk

While the primary reactivity is electrophilic, the potential for radical transformations exists under specific conditions. For instance, the reduction of chloroformates to alkanes can be achieved using radical-initiated reactions with reagents like tri-n-propylsilane in the presence of a radical initiator such as t-butyl peroxide at elevated temperatures. rsc.org This process would lead to the decomposition of the chloroformate group. Additionally, under photolytic or high-temperature conditions, homolytic cleavage of the C-Cl or O-COCl bonds could potentially occur, leading to radical intermediates that could participate in various subsequent reactions. However, no specific studies on the radical reactions of this compound have been reported.

Influence of the 4,4-Difluorocyclohexyl Group on Reaction Outcomes

The 4,4-difluorocyclohexyl moiety is expected to exert a significant influence on the reactivity of the chloroformate group through both electronic and steric effects.

The two fluorine atoms at the C4 position are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). This effect can be transmitted through the sigma bonds of the cyclohexane (B81311) ring to the oxygen atom of the ester linkage. This would decrease the electron density on the oxygen atom, which in turn would further enhance the electrophilicity of the carbonyl carbon. The gem-difluoromethylene group is known to be a bioisostere of carbonyl groups and can modulate the pKa of neighboring functional groups. nih.gov This enhanced electrophilicity could potentially increase the rate of nucleophilic attack compared to a non-fluorinated cyclohexyl chloroformate.

The steric bulk of the 4,4-difluorocyclohexyl group may also play a role in modulating reactivity. The cyclohexane ring can adopt different conformations, and the presence of the difluoro group can influence the conformational equilibrium. This could affect the accessibility of the carbonyl carbon to incoming nucleophiles, potentially slowing down reactions with sterically demanding nucleophiles compared to less hindered chloroformates like ethyl chloroformate.

Table 2: Comparison of Properties of Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Reactive Group
Ethyl Chloroformate108.5293-95Chloroformate google.com
Benzyl Chloroformate170.59103 (20 mmHg)Chloroformate
4,4-Difluorocyclohexanol136.14160.6 ± 40.0Alcohol
This compound (Predicted)198.58N/AChloroformate

Data for this compound is predicted and not experimentally verified.

The gem-difluoroalkene moiety, a related structural feature, is known to be electrophilic at the difluorinated carbon. nih.gov While not a direct analogy, this highlights the general electron-withdrawing nature of gem-difluoro substitution and its ability to activate adjacent centers to nucleophilic attack.

Computational Probing of Reaction Mechanisms and Energy Landscapes

As of this writing, there have been no computational studies specifically investigating the reaction mechanisms and energy landscapes of this compound. Such studies are powerful tools for understanding reaction pathways, transition state geometries, and the energetic barriers associated with chemical transformations. thealegregroup.com

For similar compounds, computational methods like Density Functional Theory (DFT) and post-Hartree-Fock methods such as CCSD(T) are commonly employed to model reaction profiles. rsc.orgnih.govnih.gov For the solvolysis of chloroformates, computational studies have helped to elucidate the role of the solvent and the nature of the transition state, indicating that these reactions can proceed through a spectrum of mechanisms from Sₙ1 to associative Sₙ2 and even third-order processes involving a second solvent molecule as a general base catalyst. mdpi.comacs.org

A computational study on this compound would likely focus on:

Conformational analysis of the 4,4-difluorocyclohexyl ring and its influence on the orientation of the chloroformate group.

Calculation of the partial atomic charges to quantify the electrophilicity of the carbonyl carbon.

Modeling the reaction pathways for nucleophilic substitution with various nucleophiles (e.g., water, methanol, ammonia) to determine the activation energies and transition state structures.

Investigating the electronic effects of the difluoro substitution on the stability of intermediates and transition states compared to non-fluorinated analogues.

Such theoretical investigations would provide valuable insights into the reactivity of this compound and guide potential synthetic applications, even in the absence of experimental data.

Applications of 4,4 Difluorocyclohexyl Carbonochloridate As a Synthetic Building Block

Derivatization to Carbamates and Ureas for Molecular Diversity

The reaction of 4,4-difluorocyclohexyl carbonochloridate (B8618190) with primary or secondary amines provides a direct route to a wide array of carbamate (B1207046) derivatives. mdpi.com This transformation is fundamental in the generation of molecular diversity, as a vast number of amines are commercially available for this coupling reaction. The resulting carbamates incorporate the 4,4-difluorocyclohexyl group, which can impart desirable physicochemical properties such as increased metabolic stability and altered lipophilicity.

Similarly, ureas can be synthesized, often in a one-pot procedure. The carbonochloridate can be converted in situ to an isocyanate, which then reacts with an amine to form the corresponding urea (B33335). organic-chemistry.orggoogle.comcommonorganicchemistry.com This methodology allows for the construction of both symmetrical and unsymmetrical ureas, further expanding the accessible chemical space. organic-chemistry.orggoogle.com The introduction of the difluorocyclohexyl scaffold into carbamate and urea structures is a valuable strategy for creating novel compounds for screening in drug discovery programs.

Table 1: Synthesis of Carbamates and Ureas

ProductReactant 1Reactant 2General Method
Carbamate4,4-Difluorocyclohexyl CarbonochloridatePrimary or Secondary AmineDirect coupling
UreaThis compoundAmineIn situ isocyanate formation followed by amine addition

Synthesis of Diverse Carbonate Esters and Their Synthetic Utility

This compound is a key starting material for the synthesis of various carbonate esters. researchgate.netosti.govgoogle.com Reaction with alcohols or phenols in the presence of a base leads to the formation of unsymmetrical carbonates containing the 4,4-difluorocyclohexyl moiety. These reactions are generally high-yielding and tolerate a wide range of functional groups on the alcohol or phenol, allowing for the creation of a diverse library of carbonate esters. organic-chemistry.org

These carbonate esters are not merely final products but also serve as useful synthetic intermediates. researchgate.net For instance, they can act as alkoxycarbonylating agents, transferring the 4,4-difluorocyclohexyl oxycarbonyl group to other nucleophiles. nih.gov The carbonate linkage itself can be a key structural element in various bioactive molecules and polymers.

Utilization in Advanced Peptide Coupling and Amide Bond Formation Methodologies

Chloroformates, in general, are utilized in peptide synthesis via the formation of mixed carbonic anhydride (B1165640) intermediates. uni-kiel.de This activation strategy can be applied to this compound for the formation of amide bonds. The reaction of a carboxylic acid with the chloroformate generates a highly reactive mixed anhydride, which then readily couples with an amine to form the desired amide. luxembourg-bio.comnih.govscribd.com

This method can be advantageous in certain contexts, particularly when other coupling reagents prove ineffective. uniurb.itresearchgate.net While the potential for side reactions exists, careful control of reaction conditions can minimize these and provide a viable route for the synthesis of peptides and other amides incorporating the unique 4,4-difluorocyclohexyl structure. uni-kiel.deuniurb.it The development of efficient amide bond forming methods is a cornerstone of modern organic synthesis, and the use of reagents like this compound contributes to the available toolkit. nih.gov

Contributions to Complex Heterocyclic Synthesis and Functionalization

The reactivity of this compound can be harnessed in the synthesis and functionalization of heterocyclic compounds. nih.govnih.gov For example, it can be used to introduce the 4,4-difluorocyclohexyloxycarbonyl group onto a nitrogen atom within a heterocycle, serving as a protecting group or as a handle for further synthetic transformations. This derivatization can influence the reactivity and solubility of the heterocyclic core.

Furthermore, the carbonate or carbamate derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. frontiersin.org This approach allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes. The incorporation of the difluorocyclohexyl motif can also be a strategic element in the design of novel heterocyclic compounds with specific biological activities. nih.gov

Development of Novel Molecular Scaffolds and Chemical Libraries

The 4,4-difluorocyclohexyl group is a valuable component in the design of novel molecular scaffolds and the construction of chemical libraries for high-throughput screening. Its unique conformational properties and the presence of fluorine atoms can significantly influence the biological activity and pharmacokinetic profile of a molecule. nih.gov

Privileged structures are molecular frameworks that are capable of binding to multiple biological targets. The 4,4-difluorocyclohexyl motif can be incorporated into such structures to create novel chemical probes for exploring biological systems. nih.govresearchgate.net These probes can be used to study protein-ligand interactions, elucidate biological pathways, and identify new drug targets. The fluorine atoms can also serve as useful reporters for ¹⁹F NMR studies. The synthesis of these probes often relies on the reactivity of the carbonochloridate to attach the scaffold to a linker or a reporter group. nih.gov

The 4,4-difluorocyclohexyl ring can introduce a degree of conformational rigidity into a molecule. nih.govbiorxiv.org This can be advantageous in drug design, as pre-organizing a molecule into a bioactive conformation can lead to higher binding affinity and selectivity. By using this compound as a building block, chemists can design and synthesize molecules with well-defined three-dimensional shapes. These conformationally restricted systems are valuable tools for probing the structure-activity relationships of biologically active molecules. nih.gov

Role in the Preparation of Advanced Materials Precursors

The distinct properties conferred by the 4,4-difluorocyclohexyl moiety make it a desirable component in the design of advanced materials. This compound serves as a key intermediate in the synthesis of monomers and linkers for these materials.

Linkers for Functionalized Surfaces and Composites

The functionalization of surfaces is a critical technology in fields ranging from biocompatible materials and sensors to electronics. researchgate.netmdpi.com The covalent attachment of molecular layers allows for the precise control of surface properties such as wettability, adhesion, and biocompatibility. researchgate.netmdpi.com this compound can act as a versatile linker molecule for attaching the difluorocyclohexyl group to a variety of surfaces.

The process typically involves a surface that has been pre-functionalized with nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups. The carbonochloridate end of the linker molecule can then react with these surface groups to form a stable covalent bond (a carbonate or carbamate linkage, respectively). The exposed difluorocyclohexyl groups then present a new surface chemistry.

The introduction of the fluorinated moiety can significantly alter the surface energy, leading to hydrophobic and oleophobic properties. This is highly desirable for applications requiring self-cleaning or anti-fouling surfaces. Furthermore, the chemical inertness of the fluorinated group can enhance the durability and resistance of the surface to harsh chemical environments.

In the context of composite materials, this compound could be used to modify the surface of reinforcing fillers (e.g., silica (B1680970), carbon nanotubes). This surface modification can improve the interfacial adhesion between the filler and a polymer matrix, leading to enhanced mechanical properties of the composite material.

Integration into Multi-Step Organic Synthesis Schemes

Beyond its role in materials science, this compound is a valuable reagent in multi-step organic synthesis. Its utility stems from the ability to introduce the 4,4-difluorocyclohexyl motif into complex molecules in a clean and efficient manner.

The synthesis of pharmacologically active compounds often requires the construction of complex molecular architectures. The 4,4-difluorocyclohexyl group can be incorporated to modulate the lipophilicity, metabolic stability, and binding affinity of a drug candidate. Recent patent literature describes a range of substituted 4,4-difluorocyclohexyl derivatives as potent modulators of IL-17 activity, indicating their potential in the treatment of inflammatory and autoimmune disorders. google.comgoogle.com While these patents may not specifically disclose the use of the carbonochloridate, it represents a logical synthetic tool for linking the difluorocyclohexyl headgroup to the core of the active molecule.

The general strategy involves the synthesis of a complex molecular fragment containing a nucleophilic handle, which is then coupled with this compound in a late-stage functionalization step. The reactivity of the carbonochloridate allows for high-yielding reactions under relatively mild conditions, which is crucial when dealing with sensitive and complex substrates.

Spectroscopic and Advanced Analytical Characterization of 4,4 Difluorocyclohexyl Carbonochloridate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organofluorine compounds. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted analysis of 4,4-difluorocyclohexyl carbonochloridate (B8618190).

High-field ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. For 4,4-difluorocyclohexyl carbonochloridate, the spectrum is expected to be complex due to the conformational rigidity of the cyclohexane (B81311) ring and spin-spin coupling between protons and fluorine atoms. The protons on the cyclohexane ring are chemically distinct. The proton at C1 (methine proton) would appear as a downfield multiplet due to the deshielding effect of the adjacent oxygen atom of the carbonochloridate group. The methylene (B1212753) protons at C2, C3, C5, and C6 would exhibit complex splitting patterns arising from geminal (²JHH), vicinal (³JHH), and long-range couplings, further complicated by coupling to the fluorine atoms (²JHF and ³JHF). modgraph.co.uk Protons on carbons adjacent to the difluoro-substituted carbon (C3 and C5) would show significant splitting from the fluorine nuclei. modgraph.co.uk

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound would display distinct signals for each carbon. The carbon of the carbonyl group (-C(O)Cl) would be the most downfield signal. The C1 and C4 carbons would also be significantly downfield due to the attachment of electronegative atoms (oxygen and two fluorines, respectively). The C4 signal would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The other ring carbons (C2, C3, C5, C6) would show smaller C-F coupling constants (ⁿJCF where n > 1). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound Predicted values are based on data for analogous difluorocyclohexane and cyclohexyl chloroformate derivatives.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Coupling Constants (Hz)
-C(O)Cl-150 - 155-
C14.8 - 5.1 (m)75 - 80³JHH ≈ 3-11
C2, C61.8 - 2.2 (m)30 - 35²JHH ≈ 12-14, ³JHF ≈ 2-5
C3, C52.0 - 2.4 (m)35 - 40 (t)²JHF ≈ 15-25
C4-120 - 125 (t)¹JCF ≈ 240-250

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, making it exceptionally sensitive to the local electronic environment. huji.ac.il For this compound, the two fluorine atoms are diastereotopic and are expected to be chemically non-equivalent, giving rise to two distinct signals in the ¹⁹F NMR spectrum. researchgate.net

In the chair conformation of the cyclohexane ring, one fluorine atom occupies an axial position and the other an equatorial position. Studies on 1,1-difluorocyclohexane (B1205268) have shown that the equatorial fluorine resonance occurs downfield relative to the axial fluorine resonance. semanticscholar.org The chemical shifts are also influenced by through-space interactions and the electronic effects of the distal carbonochloridate group. The signals would likely appear as complex multiplets due to geminal F-F coupling and vicinal H-F couplings. semanticscholar.org

Table 2: Predicted ¹⁹F NMR Parameters for this compound Predicted values based on literature for 1,1-difluorocyclohexane. semanticscholar.org

Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (Hz)
Axial Fluorine (Fax)-100 to -110²JFF ≈ 235 Hz
Equatorial Fluorine (Feq)-90 to -100

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (H-H) couplings within the molecule. For this compound, COSY spectra would reveal the connectivity of the protons around the cyclohexane ring, showing cross-peaks between vicinally coupled protons (e.g., H1 with H2/H6, H2 with H3, etc.). This is critical for tracing the proton network. modgraph.co.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). It allows for the definitive assignment of carbon signals based on the previously assigned proton resonances. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. mdpi.com In this case, correlations from the protons on C2/C6 to C1, and from protons on C3/C5 to C1 and C4, would unequivocally establish the substitution pattern on the cyclohexane ring and confirm the location of the carbonochloridate group. nih.gov

The conformational preference of the difluorocyclohexyl ring, which is expected to adopt a stable chair conformation, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space interactions between nuclei that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. mdpi.com

For this compound, a NOESY experiment would be expected to show cross-peaks between:

Axial and equatorial protons on the same carbon (geminal protons).

1,3-diaxial protons, a hallmark of the chair conformation. For instance, a clear NOE between the axial protons on C2 and C6 would be anticipated. mq.edu.au

Protons and fluorine atoms, which can help in assigning the axial and equatorial positions of the fluorine atoms. For example, an NOE between the axial protons at C2/C6 and the axial fluorine at C4 would provide strong evidence for their relative spatial arrangement. semanticscholar.orgchromatographyonline.com

These relaxation studies are crucial for confirming the three-dimensional structure in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. numberanalytics.com It also provides structural information through the analysis of fragmentation patterns.

ESI and APCI are common soft ionization techniques used in conjunction with liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI): ESI is well-suited for polar and thermally labile compounds. youtube.com It generates ions directly from a solution, typically by protonation or adduct formation, with minimal fragmentation. Given the polar nature of the carbonochloridate group, ESI would be an effective method for generating the protonated molecular ion [M+H]⁺ or adducts like [M+Na]⁺ of this compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds that are thermally stable. youtube.comnih.gov The analyte is vaporized and then ionized through chemical reactions with reagent gas ions. While potentially applicable, the thermal lability of the carbonochloridate moiety might make APCI less ideal than ESI. youtube.com

Using HRMS, the exact mass of the molecular ion can be measured with high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental formula (C₇H₉ClF₂O₂). Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the isolated molecular ion, providing insight into the molecule's structure. Expected fragmentation pathways for this compound could include:

Loss of the chloroformyl group (-COCl).

Loss of a chlorine radical (·Cl) followed by loss of carbon monoxide (CO).

Loss of hydrogen chloride (HCl).

Fragmentation of the cyclohexane ring.

Analysis of Isotopic Patterns for Elemental Composition

The determination of the elemental composition of this compound (C₇H₉ClF₂O₂) is unequivocally established using high-resolution mass spectrometry (HRMS). numberanalytics.com This technique provides highly accurate mass measurements, which, in conjunction with the analysis of isotopic patterns, allows for the confident assignment of a molecular formula. nih.govcore.ac.uk

The isotopic pattern observed in the mass spectrum is a direct consequence of the natural abundance of isotopes for each element present in the molecule. For this compound, the key elements contributing to a characteristic pattern are chlorine and carbon.

Chlorine Isotope Signature : Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a highly characteristic isotopic cluster for the molecular ion (M) and its corresponding M+2 peak. The relative intensity ratio of the M to M+2 peak is approximately 3:1, a definitive marker for the presence of a single chlorine atom in the molecule. nih.gov

Carbon Isotope Contribution : The presence of seven carbon atoms contributes to the M+1 peak intensity due to the natural abundance of ¹³C (1.1%). The probability of incorporating a ¹³C atom can be calculated and helps to corroborate the carbon count in the proposed formula.

Fluorine and Oxygen : Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to M+1 or M+2 peaks, but its presence is accounted for in the accurate mass of the monoisotopic peak. nih.gov Similarly, the primary isotope of oxygen (¹⁶O) is dominant, with negligible contributions from its heavier isotopes.

By using an HRMS instrument, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, the mass of the monoisotopic peak (containing ¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁶O) can be measured with an accuracy in the low parts-per-million (ppm) range. numberanalytics.comcore.ac.uk This experimental mass is then compared against the theoretical exact mass calculated for the formula C₇H₉ClF₂O₂. The combination of an accurate mass match and the correct relative intensities of the M+1 and M+2 isotopic peaks provides unambiguous confirmation of the elemental composition, effectively ruling out other potential formulas. nih.govnih.gov

Table 1: Theoretical Isotopic Distribution for C₇H₉ClF₂O₂

Ion Mass (Da) Relative Abundance (%)
[M]⁺ (³⁵Cl) 198.0208 100.00
[M+1]⁺ 199.0241 7.73
[M+2]⁺ (³⁷Cl) 200.0178 32.50
[M+3]⁺ 201.0212 2.51

Data calculated using standard isotopic abundances. This interactive table illustrates the expected pattern for verification against experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational characteristics of this compound. researchgate.netmdpi.com These two methods are complementary; FT-IR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. thermofisher.com

Functional Group Identification: The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch : The chloroformate group exhibits a very strong and characteristic C=O stretching vibration in the FT-IR spectrum, typically found at a high frequency, around 1780-1795 cm⁻¹. This high wavenumber is due to the electron-withdrawing effect of both the chlorine and oxygen atoms attached to the carbonyl carbon.

C-O Stretches : The molecule contains two distinct C-O single bonds. The (O=)C-O and C-O-C stretches will produce strong bands in the fingerprint region, generally between 1000 cm⁻¹ and 1300 cm⁻¹.

C-F Stretches : The geminal difluoride substitution on the cyclohexane ring gives rise to strong C-F stretching bands, typically appearing in the 1000-1150 cm⁻¹ region of the FT-IR spectrum.

C-Cl Stretch : The C-Cl stretch from the chloroformate group is expected to appear as a band of medium to strong intensity in the 600-800 cm⁻¹ range.

C-H Stretches : The aliphatic C-H stretching vibrations of the cyclohexane ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity (FT-IR)
-C=O Stretch 1780 - 1795 Very Strong
C-F Stretch 1000 - 1150 Strong
C-O Stretch 1000 - 1300 Strong
C-H (sp³) Stretch 2850 - 2960 Medium-Strong
C-Cl Stretch 600 - 800 Medium-Strong

This interactive table summarizes key diagnostic peaks for structural verification.

Advanced Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring its conversion during the synthesis of derivatives. researchgate.net Given the compound's reactivity, method development requires careful consideration of conditions to ensure sample integrity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. While chloroformates can be reactive, carefully controlled GC conditions can allow for reliable purity assessment. google.comnih.gov

Method Development : A typical method would employ a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The injector temperature must be optimized to ensure efficient volatilization without inducing thermal degradation. A temperature ramp program, starting at a low temperature and gradually increasing, allows for the separation of the main component from any lower-boiling starting materials or higher-boiling impurities. Flame Ionization Detection (FID) is a common choice, offering excellent sensitivity for organic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing less volatile or thermally labile compounds. Due to the lack of a strong chromophore in this compound, detection can be a challenge.

Method Development : Reversed-phase HPLC (RP-HPLC) using a C18 or C8 stationary phase is a common starting point. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Since the compound lacks significant UV absorbance, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) would be necessary for quantification. svrkgdc.ac.in Alternatively, derivatization with a UV-active agent could be employed, though this is more common for quantification in complex matrices rather than for purity assessment of the neat material. svrkgdc.ac.in For reaction monitoring, where starting materials and products have different polarities, a gradient elution method (where the mobile phase composition is changed over time) would provide the best resolution. researchgate.net

Table 3: Illustrative Chromatographic Method Parameters

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5) 150 mm x 4.6 mm, 5 µm (e.g., C18)
Mobile Phase/Carrier Gas Helium or Hydrogen Acetonitrile/Water Gradient
Flow Rate 1-2 mL/min 1.0 mL/min
Temperature Oven: 50°C to 250°C ramp; Injector: 200°C Column: Ambient or 30-40°C
Detector Flame Ionization Detector (FID) Evaporative Light Scattering Detector (ELSD)

This interactive table provides example starting conditions for method development.

Chiral Chromatography for Stereoisomer Separation (if applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, this section becomes highly relevant when considering derivatives synthesized from this precursor. For instance, if the chloroformate is reacted with a racemic alcohol or amine, the resulting carbamate (B1207046) product will be a mixture of diastereomers. Alternatively, if it reacts with a single enantiomer of a chiral nucleophile, the product's stereochemical purity must be confirmed.

Chiral chromatography is the definitive method for separating stereoisomers. nih.gov

Chiral Stationary Phases (CSPs) : Separation is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of compounds. nih.govresearchgate.net These phases separate enantiomers based on the formation of transient, diastereomeric complexes with differing stabilities.

Modes of Separation : Chiral separations can be developed using normal-phase liquid chromatography (NPLC), reversed-phase liquid chromatography (RPLC), or supercritical fluid chromatography (SFC). doi.org SFC, which uses supercritical CO₂ as the primary mobile phase component, is often favored for its speed and efficiency. researchgate.net The choice of mobile phase (e.g., heptane/ethanol for NPLC; methanol/water for RPLC; CO₂/co-solvent for SFC) and the specific CSP are critical variables that must be screened to find the optimal separation conditions. researchgate.netresearchgate.net

X-ray Crystallography of Key Derivatives for Absolute Stereochemistry and Conformational Studies

While obtaining a single crystal of the reactive liquid this compound is challenging, its stable, solid derivatives are often amenable to single-crystal X-ray diffraction analysis. This technique provides the most definitive and detailed three-dimensional structural information, including absolute stereochemistry and precise conformational details. nih.gov

When a derivative is synthesized that is both chiral and crystalline, X-ray crystallography can unambiguously determine its solid-state structure. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise position of every atom in the crystal lattice.

The key findings from such a study would include:

Absolute Stereochemistry : For a chiral derivative, the analysis can determine the absolute configuration (R or S) of each stereocenter, which is crucial for structure-activity relationship studies in fields like medicinal chemistry.

Conformational Details : The analysis would confirm the chair conformation of the cyclohexane ring. It would provide precise bond lengths, bond angles, and torsion angles, confirming the equatorial or axial disposition of the substituents. researchgate.net This experimental data is invaluable for validating computational models of the molecule's conformational preferences. acs.orgnih.gov

Intermolecular Interactions : The crystal structure reveals how molecules pack together in the solid state, detailing any hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice. nih.gov

Table 4: Hypothetical X-ray Crystallographic Data for a Derivative

Parameter Example Value Description
Crystal System Monoclinic The shape of the unit cell.
Space Group P2₁/c The symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2° The lengths and angles of the unit cell.
C-F Bond Lengths 1.37 Å, 1.38 Å Precise measurement of bond distances.
C=O Bond Length 1.21 Å Precise measurement of the carbonyl bond.
Flack Parameter 0.02(3) A value close to zero confirms the correct absolute stereochemistry assignment.

This interactive table presents the type of data obtained from an X-ray crystallography experiment, providing ultimate structural proof.

Theoretical and Computational Chemistry Studies on 4,4 Difluorocyclohexyl Carbonochloridate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There are no published studies that have performed quantum chemical calculations on 4,4-difluorocyclohexyl carbonochloridate (B8618190). Such calculations are fundamental to understanding a molecule's electronic behavior and reactivity.

Information regarding the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for 4,4-difluorocyclohexyl carbonochloridate is not available. The HOMO-LUMO gap, a key indicator of chemical reactivity and electronic transitions, remains uncalculated for this compound. Consequently, a data table for FMO analysis cannot be generated.

No research has been published that includes an Electrostatic Potential (ESP) map for this compound. An ESP map is crucial for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Without this, a detailed discussion of its molecular reactivity based on electrostatic interactions is purely speculative.

A quantitative analysis of the partial atomic charges and the strength and nature of the chemical bonds (bond order) within this compound has not been reported. This information, typically derived from population analysis methods like Mulliken, NBO, or Hirshfeld, is essential for a deep understanding of the molecule's electronic structure. No data is available to populate a table for atomic charges or bond orders.

Conformational Analysis and Energy Minima of the Difluorocyclohexyl Ring

While the conformational analysis of substituted cyclohexanes is a well-studied area of theoretical chemistry, no specific studies have focused on the 4,4-difluorocyclohexyl moiety as part of the carbonochloridate molecule. The influence of the carbonochloridate substituent on the conformational equilibrium of the difluorocyclohexane ring has not been computationally explored.

There are no published reports of molecular mechanics or force field calculations being used to investigate the conformational landscape of this compound. These methods are often used as a first step to identify low-energy conformers for further, more accurate, quantum mechanical calculations.

No peer-reviewed articles present Density Functional Theory (DFT) calculations to determine the relative energies of the possible conformers (e.g., chair, twist-boat) of this compound. Such studies would be necessary to quantify the energetic preferences and the barriers to conformational interconversion. Therefore, a data table of conformational energies cannot be provided.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of molecules. Density Functional Theory (DFT) is a widely used method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a high degree of accuracy.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a cornerstone of computational structural analysis. For this compound, the chemical shifts would be influenced by the electronegativity of the fluorine and chlorine atoms, as well as the conformational preferences of the cyclohexane (B81311) ring.

Studies on halogenated cyclohexanes have demonstrated that the introduction of fluorine atoms significantly alters the chemical shifts of neighboring protons and carbons. nih.gov The two fluorine atoms at the C4 position are expected to have a deshielding effect on the adjacent protons and carbons due to their high electronegativity. The carbonochloridate group is also strongly electron-withdrawing, further influencing the electronic environment of the cyclohexane ring.

Predicting the precise chemical shifts requires sophisticated computational models that take into account solvent effects and the dynamic nature of the molecule. Machine learning approaches, trained on large datasets of experimental NMR data, are also emerging as powerful tools for rapid and accurate chemical shift prediction. researchgate.netnih.gov

A hypothetical predicted NMR data table for this compound, based on trends observed in related halogenated cyclohexanes, is presented below. The exact values would require specific DFT calculations.

AtomPredicted Chemical Shift (ppm)
H1 (axial)4.8 - 5.2
H1 (equatorial)4.6 - 5.0
H2/H6 (axial)1.8 - 2.2
H2/H6 (equatorial)2.0 - 2.4
H3/H5 (axial)1.9 - 2.3
H3/H5 (equatorial)2.1 - 2.5
C175 - 80
C2/C630 - 35
C3/C535 - 40 (t, JCF)
C490 - 95 (t, JCF)
C=O150 - 155
F-180 to -200

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like DFT can aid in the interpretation of infrared (IR) and Raman spectra. The vibrational spectrum of this compound would be characterized by specific stretching and bending modes.

Key predicted vibrational frequencies would include:

C=O stretch: A strong absorption band expected in the region of 1780-1815 cm⁻¹, characteristic of chloroformates.

C-F stretches: Strong absorptions typically found in the 1000-1200 cm⁻¹ region.

C-Cl stretch: A band in the 600-800 cm⁻¹ range.

C-O stretch: Bands associated with the ester linkage around 1100-1300 cm⁻¹.

CH₂ stretches and bends: Vibrations of the cyclohexane ring protons appearing in their characteristic regions.

Computational studies on similar molecules, such as chlorotoluenes, have shown that DFT methods, particularly BLYP, can reproduce experimental fundamental frequencies with good accuracy. mdpi.com

Molecular Dynamics Simulations for Solvent Interactions and Reactive Collisions

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system, including conformational changes, solvent interactions, and the initial stages of chemical reactions.

Solvent Interactions: For a molecule like this compound, MD simulations can provide insights into how it interacts with different solvents. The polarity introduced by the fluorine and carbonochloridate groups will dictate its solubility and the nature of solute-solvent interactions. In polar solvents, dipole-dipole interactions and hydrogen bonding (if the solvent is protic) would be significant. In nonpolar solvents, van der Waals forces would dominate. MD simulations can model the radial distribution functions of solvent molecules around the solute, revealing the structure of the solvation shell. Studies on the photodissociation of related fluorinated compounds in cyclohexane have utilized MD simulations to understand solute-solvent interactions. acs.org

Reactive Collisions: While detailed simulations of reactive collisions for this specific molecule are not available, MD can be used to model the approach of a nucleophile to the electrophilic carbonyl carbon of the carbonochloridate group. Such simulations can help to understand the steric and electronic factors that influence the reaction pathway. The simulations can track the trajectories of the colliding molecules and identify favorable orientations for reaction. The development of polarizable coarse-grained models for molecules like cyclohexane has improved the accuracy of simulating their dynamic properties. nih.gov

Structure-Reactivity Relationships and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Reactivity

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the reactivity and potential effects of new or untested chemicals.

QSAR/QSPR Modeling: For a series of related halo-substituted cyclohexyl carbonochloridates, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. The descriptors used in such a model could include:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Studies on the toxicity of halogenated aliphatic hydrocarbons have successfully used QSAR models based on descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and molar refractivity to predict their biological effects. Similarly, QSAR models have been developed for cyclohexane derivatives to predict their inhibitory activity against various biological targets. These examples demonstrate the potential of QSAR/QSPR in understanding the reactivity of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4-difluorocyclohexyl carbonochloridate, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves converting 4,4-difluorocyclohexanecarboxylic acid (CAS 122665-97-8) to its acid chloride derivative using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions . Purity validation requires techniques such as ¹H/¹³C NMR (to confirm fluorine substitution patterns and structural integrity) and mass spectrometry (to verify molecular weight). Gas chromatography (GC) or HPLC can assess residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactive carbonyl chloride group, use glove boxes or fume hoods to avoid moisture exposure. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Stability tests (e.g., thermogravimetric analysis, TGA) should assess decomposition risks under storage conditions .

Q. How can researchers characterize the reactivity of this compound with nucleophiles?

  • Methodological Answer : Conduct kinetic studies using stopped-flow spectroscopy or in-situ FTIR to monitor reactions with amines or alcohols. Compare reactivity with analogous compounds (e.g., benzoyl chlorides) to evaluate steric/electronic effects of the difluorocyclohexyl group .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to maximize yield and minimize byproducts?

  • Methodological Answer : Apply a 2³ factorial design to test variables: temperature (e.g., 0°C vs. room temperature), solvent polarity (e.g., dichloromethane vs. THF), and reagent stoichiometry. Use ANOVA to identify significant interactions. For example, lower temperatures may reduce side reactions with moisture .

Q. What computational methods are suitable for predicting the reaction pathways of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental kinetics to validate computational models. The ICReDD approach integrates quantum chemistry with experimental feedback to refine reaction mechanisms .

Q. How can contradictory literature data on the stability of this compound be resolved?

  • Methodological Answer : Cross-reference studies using systematic reviews (e.g., EPA’s TSCA Scope Document guidelines ). Replicate experiments under controlled humidity and temperature. Use dynamic vapor sorption (DVS) to quantify hygroscopicity and correlate with decomposition rates .

Q. What strategies are effective for analyzing trace impurities in this compound batches?

  • Methodological Answer : Combine HPLC-MS/MS for high-sensitivity detection of sub-1% impurities. Compare retention times and fragmentation patterns with synthesized reference standards. For halogenated byproducts, use ion chromatography to quantify residual chloride or fluoride .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.